3,4-Dehydrocilostazol is a primary active metabolite of cilostazol, a medicine used to treat intermittent claudication. [, ] Cilostazol itself is metabolized by the cytochrome P450 enzymes in the liver, mainly by CYP3A4 and to a lesser extent by CYP2C19. [] 3,4-Dehydrocilostazol contributes to cilostazol's therapeutic effects as a potent inhibitor of platelet aggregation and a vasodilator. [, ] Due to its shared pharmacological properties with the parent drug, 3,4-dehydrocilostazol has been the subject of various pharmacokinetic and pharmacodynamic studies to better understand its role in cilostazol's mechanism of action. [, ]
3,4-Dehydro cilostazol is derived from cilostazol through metabolic processes in the human body. It is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type 3. This classification is crucial for understanding its mechanism of action and therapeutic applications.
The synthesis of 3,4-dehydro cilostazol can be achieved through various chemical pathways, primarily involving the conversion of cilostazol itself. The metabolic pathway includes oxidation reactions facilitated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which convert cilostazol into its active metabolite.
The synthesis process typically involves:
The molecular formula for 3,4-dehydro cilostazol is . Its structure features a quinolinone core with specific functional groups that contribute to its biological activity.
This structure is essential for understanding how it interacts with biological targets.
The primary chemical reactions involving 3,4-dehydro cilostazol include:
The metabolism of 3,4-dehydro cilostazol involves:
3,4-Dehydro cilostazol exerts its effects by inhibiting phosphodiesterase type 3, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in:
Studies have shown that the inhibition of phosphodiesterase type 3 leads to significant improvements in blood flow and reduction in symptoms associated with intermittent claudication.
3,4-Dehydro cilostazol is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: